molecular formula C6H4BBrF4N2 B1333630 4-Bromobenzenediazonium tetrafluoroborate CAS No. 673-40-5

4-Bromobenzenediazonium tetrafluoroborate

Cat. No.: B1333630
CAS No.: 673-40-5
M. Wt: 270.82 g/mol
InChI Key: FXTCQUCYDJZGGU-UHFFFAOYSA-N
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Description

4-Bromobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4BrN2BF4. It is a diazonium salt, which is commonly used in organic synthesis, particularly in the preparation of aryl derivatives. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a strong chemical reactivity , which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its chemical reactivity , it is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-bromobenzenediazonium tetrafluoroborate typically involves the diazotization of 4-bromoaniline. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.

    Reduction Reactions: The compound can be reduced to form 4-bromoaniline.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include 4-bromoaniline derivatives.

    Coupling: Azo compounds with various substituents.

    Reduction: 4-bromoaniline.

Scientific Research Applications

4-Bromobenzenediazonium tetrafluoroborate has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxybenzenediazonium tetrafluoroborate
  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 3,5-Dichlorophenyldiazonium tetrafluoroborate

Comparison: 4-Bromobenzenediazonium tetrafluoroborate is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to other diazonium salts, it offers distinct advantages in specific synthetic applications, such as the formation of brominated aryl compounds .

Properties

IUPAC Name

4-bromobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTCQUCYDJZGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-40-5
Record name Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-bromobenzenediazonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-bromobenzenediazonium tetrafluoroborate be used to functionalize carbon nanotubes?

A2: Yes, this compound can functionalize carbon nanotubes (CNTs), introducing optical sp3 defects. [, ] This reaction can be controlled with light, enabling chirality-selective functionalization. [, ] By matching the laser frequency to the specific transition energy of a desired CNT chirality, researchers can selectively functionalize specific CNTs within a mixed population. [, ]

Q2: What is the role of this compound in electrochemically mediated reversible addition-fragmentation chain-transfer (eRAFT) polymerization?

A3: this compound serves as a precursor to aryl radicals in eRAFT polymerization. [] Upon electroreduction, it generates aryl radicals that initiate the polymerization of (meth)acrylates. [] This method allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights. []

Q3: What are the implications of using different solvents in reactions involving this compound?

A4: The choice of solvent can significantly impact the reaction pathway and product formation when using this compound. [] As seen in its reaction with Au(111), acetonitrile promotes the formation of disordered organic films, while an aqueous acidic solution leads to a well-ordered monolayer of a different product, 4,4'-dibromobiphenyl. [] This highlights the importance of careful solvent selection to achieve the desired reaction outcome.

Q4: What are the potential applications of functionalized graphene produced using this compound?

A5: Functionalized graphene produced using this compound shows promise for supercapacitor applications. [] The functionalization improves the graphene's dispersibility in water and enhances its specific capacitance due to the introduction of pseudocapacitance. [] This makes it a promising material for developing high-performance energy storage devices.

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